molecular formula C14H10ClN3O4S B5358400 (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5358400
M. Wt: 351.8 g/mol
InChI Key: LKLFYKCYAZVJSH-GQCTYLIASA-N
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Description

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the furan-2-yl prop-2-enamide backbone: This can be achieved through a condensation reaction between furan-2-carboxaldehyde and an appropriate amine under acidic or basic conditions.

    Introduction of the carbamothioyl group: This step involves the reaction of the intermediate with thiocarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-chloro-4-nitrophenyl group: This is typically done through a nucleophilic substitution reaction, where the intermediate reacts with 2-chloro-4-nitrophenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers with unique electronic or optical properties.

    Biological Studies: Investigated for its potential as an inhibitor of certain biological pathways, making it useful in studying disease mechanisms.

Mechanism of Action

The mechanism of action of (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl linkage may interact with thiol groups in proteins, potentially inhibiting their function. The furan ring can also engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-

Properties

IUPAC Name

(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-11-8-9(18(20)21)3-5-12(11)16-14(23)17-13(19)6-4-10-2-1-7-22-10/h1-8H,(H2,16,17,19,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFYKCYAZVJSH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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